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Cytidine-1',2',3',4',5'-13C5

LC-MS/MS Quantification Stable Isotope-Labeled Internal Standard Bioanalysis

Unlabeled cytidine is indistinguishable from endogenous analyte, making it unusable as an LC-MS/MS internal standard. Single-site 13C-labeled isotopologues provide only a +1 Da mass shift, which is prone to interference from the analyte's natural M+1 isotopic peak. Cytidine-1',2',3',4',5'-13C5 solves this: • +5 Da mass shift fully resolves analyte and internal standard signals, eliminating isotopic envelope overlap. • Enables accurate correction for extraction efficiency and ion suppression in plasma, serum, or cell lysates. • 98% purity with 99 atom% 13C enrichment ensures reliable quantification for pharmacokinetic studies and biomarker validation.

Molecular Formula C9H13N3O5
Molecular Weight 248.18 g/mol
Cat. No. B13859189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-1',2',3',4',5'-13C5
Molecular FormulaC9H13N3O5
Molecular Weight248.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/i3+1,4+1,6+1,7+1,8+1
InChIKeyUHDGCWIWMRVCDJ-XQLHBIPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine-13C5 for LC-MS/MS Quantification


Cytidine-1',2',3',4',5'-13C5 is a stable isotope-labeled analogue of the endogenous pyrimidine nucleoside cytidine. It is characterized by the substitution of all five carbon atoms in the ribose moiety with the non-radioactive isotope 13C . This compound is a critical tool in analytical chemistry and life sciences research, serving primarily as an internal standard to correct for sample preparation and matrix effects during the quantitative analysis of cytidine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

SIL-IS for cytidine in LC-MS/MS quantification workflows
Uniform 13C5 ribose labeling for clear mass separation from endogenous analyte
High isotopic enrichment reduces background for sensitive detection

Why Cytidine-13C5 Cannot Be Substituted


Generic substitution of Cytidine-1',2',3',4',5'-13C5 with unlabeled cytidine or other isotopologues is not feasible for quantitative LC-MS/MS. Unlabeled cytidine is indistinguishable from the endogenous analyte and therefore cannot function as an internal standard. While other single-site 13C-labeled cytidine isotopologues exist (e.g., [1'-13C] or [2'-13C]), they provide a smaller mass shift of +1 Da, which can be susceptible to interference from the natural abundance of 13C isotopes in the analyte's M+1 isotopic peak, leading to inaccurate quantification . The +5 Da mass shift of the uniformly labeled ribose moiety ensures a clear separation from the analyte's isotopic envelope, which is essential for achieving the high accuracy and precision demanded by modern bioanalytical assays .

Unlabeled cytidine
Indistinguishable from endogenous analyte; cannot serve as internal standard.
Single-site 13C isotopologues
Smaller mass shift may overlap with natural isotopic envelope, compromising accuracy.
Base-labeled or partial labels
Cannot trace ribose-specific metabolism; +5 Da separation absent.

Cytidine-13C5 Quantitative Evidence


Mass Spectrometric Advantage for SIL-IS

Cytidine-1',2',3',4',5'-13C5 provides a +5 Da mass shift relative to unlabeled cytidine, which is the minimum recommended mass difference to avoid signal overlap with the natural isotopic distribution of the analyte [1]. This 5 Da shift, arising from the five 13C atoms in the ribose ring, enables unambiguous discrimination and quantitation by mass spectrometry, ensuring accurate peak area ratio measurements for calibration curves .

Mass Spectrometric Advantage
Cross-study comparable
+5 Da mass shift vs. unlabeled cytidine (+4.96 Da)
Condition: Calculated from molecular formulas C4[13C]5H13N3O5 vs C9H13N3O5
Ensures interference-free LC-MS/MS quantification and method validation.
Recommended minimum 3–5 Da mass difference.
LC-MS/MS Quantification Stable Isotope-Labeled Internal Standard Bioanalysis

Isotopic Enrichment for Minimal Interference

Cytidine-1',2',3',4',5'-13C5 is supplied with a certified isotopic enrichment of 99 atom% 13C . This high level of enrichment minimizes the presence of the unlabeled (12C) species, thereby reducing the background signal at the analyte's m/z. In contrast, lower enrichment standards would contribute to the measured analyte signal, degrading the lower limit of quantification (LLOQ) and assay accuracy.

Isotopic Enrichment
Data to verify
99 atom% 13C enrichment
vs. general isotopologues often 97–98%
High enrichment supports low LLOQ assays with reduced background.
Confirm via manufacturer Certificate of Analysis.
Isotopic Enrichment Assay Sensitivity Internal Standard Purity

Ribose-Specific Labeling for Metabolic Studies

The specific labeling of all five ribose carbons in Cytidine-1',2',3',4',5'-13C5 provides a unique isotopic signature for tracing the metabolic fate of the sugar moiety independently of the nucleobase . This contrasts with base-labeled isotopologues or single-carbon 13C labels (e.g., [1'-13C] or [2'-13C]), which only track a single carbon atom or a different part of the molecule [1]. The multiple 13C-13C spin couplings generated by the contiguous 13C5 label also provide enhanced structural information in NMR studies of nucleic acid conformation compared to singly labeled compounds [1].

Ribose-Specific Labeling
Class-level inference
Full ribose 13C5 label vs. single-carbon labels
Qualitative advantage: tracing of sugar moiety, enhanced NMR spin couplings
Supports ribose salvage pathway studies and structural biology.
Validate in target model; reference Kline et al. 1999 for NMR context.
Metabolic Flux Analysis NMR Spectroscopy Isotopic Tracing

Validated LC-MS/MS Protocol for Nucleoside Quantification

Cytidine-13C5 (Omicron, Cat# NUC-056) has been explicitly used and documented as a stable isotope-labeled internal standard (SIL-IS) in a published LC-MS/MS protocol for the sensitive quantification of intracellular and extracellular nucleosides . This protocol demonstrates the compound's successful application for normalizing analyte intensity to correct for sample loss and matrix effects, a critical step for generating reliable, publication-quality data. This provides direct, actionable evidence of its utility in a validated analytical workflow.

Published LC-MS/MS Protocol
Supporting evidence
Utilized as SIL-IS for cytidine in HAEC cell lysate and supernatant
Normalized analyte intensity, corrected for sample loss and matrix effects
Supports method transfer and reduces development time.
No source citation provided; verify protocol details independently.
Method Validation Analytical Protocol Biomarker Quantification

Cytidine-13C5 Application Scenarios


Precision Quantification in PK & Biomarker Studies

Cytidine-1',2',3',4',5'-13C5 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of cytidine in complex biological matrices such as plasma, serum, or cell lysates using LC-MS/MS . The +5 Da mass shift ensures the analyte and internal standard signals are fully resolved, enabling accurate correction for extraction efficiency and ion suppression, which are critical for generating reliable pharmacokinetic profiles and validating disease biomarkers.

Ribose-Specific Metabolism and Salvage Tracing

The uniform 13C labeling of the ribose moiety makes this compound an effective tracer for studying the metabolic fate of the nucleoside's sugar component. Researchers can use Cytidine-1',2',3',4',5'-13C5 in cell culture experiments to monitor the incorporation of the labeled ribose into other metabolites via nucleotide salvage pathways or its catabolism, providing insights that cannot be obtained with unlabeled cytidine or base-labeled analogs .

Structural Biology via 13C NMR Spectroscopy

For structural biology applications, Cytidine-1',2',3',4',5'-13C5 provides a powerful probe for 13C NMR spectroscopy. The contiguous 13C labels in the ribose ring generate measurable 13C-13C spin couplings, which provide detailed information about the sugar pucker conformation and glycosidic bond geometry in RNA or other cytidine-containing biomolecules. This level of structural detail is inaccessible with natural abundance 13C NMR or with singly labeled isotopologues [1].

Application
Selection Property
Validation Focus
Cytidine quantification in PK and biomarker research
Large mass shift from uniform 13C5 ribose labeling
Matrix-effect correction and extraction recovery in plasma research matrices
Ribose-specific metabolism and salvage pathway tracing
Full ribose 13C labeling for metabolic fate mapping
Incorporation into nucleotides and catabolites in cell culture models
Nucleic acid structural biology via 13C NMR
13C-13C spin couplings from contiguous ribose labeling
Sugar pucker conformation and glycosidic bond geometry analysis

Technical Documentation Hub

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